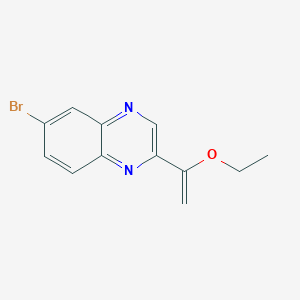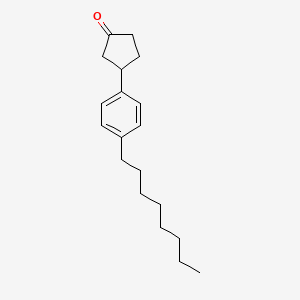
(-)-Pinanediol
Vue d'ensemble
Description
(-)-Pinanediol: is a bicyclic monoterpene diol with the molecular formula C10H18O2. It is a chiral compound, often used as a chiral auxiliary in organic synthesis. The compound is derived from pinene, a naturally occurring monoterpene found in the oils of many species of coniferous trees. This compound is known for its applications in asymmetric synthesis and its role in the preparation of various chiral compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (-)-Pinanediol can be synthesized from α-pinene through a series of chemical reactions. One common method involves the hydroboration-oxidation of α-pinene. The process includes the following steps:
Hydroboration: α-pinene is reacted with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,2-pinanediol.
Industrial Production Methods: Industrial production of 1,2-pinanediol typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanone or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfonyl chlorides (RSO2Cl) in the presence of bases such as triethylamine (TEA) are used for substitution reactions.
Major Products:
Oxidation: Pinanone and other oxidized derivatives.
Reduction: Various alcohols and hydrocarbons.
Substitution: Sulfonate esters and other substituted derivatives.
Applications De Recherche Scientifique
(-)-Pinanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-pinanediol involves its interaction with various molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in organic molecules by providing a chiral environment during chemical reactions. This interaction often involves the formation of temporary covalent bonds with the substrate, followed by selective reactions that lead to the desired chiral product.
Comparaison Avec Des Composés Similaires
1,2-Pentanediol: Another diol with similar chemical properties but different structural features.
1,2-Hexanediol: A longer-chain diol with similar reactivity.
1,4-Butanediol: A diol with a different carbon chain length and reactivity.
Uniqueness: (-)-Pinanediol is unique due to its bicyclic structure and its origin from natural sources like pinene. Its chiral nature and ability to act as a chiral auxiliary make it particularly valuable in asymmetric synthesis, distinguishing it from other similar diols.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7/h7,11-12H,4-6H2,1-3H3 |
Clé InChI |
XHDGJGJBAQDXON-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1(C2)O)(C)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-4-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-quinoline](/img/structure/B8470658.png)
![tert-Butyl {4-[4-(3-bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B8470666.png)
![(+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one](/img/structure/B8470673.png)





![2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol](/img/structure/B8470709.png)

![Methyl 3-{[4-(acetylamino)phenyl]amino}but-2-enoate](/img/structure/B8470733.png)



